molecular formula C25H31N3O5S B4046766 ethyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B4046766
M. Wt: 485.6 g/mol
InChI Key: HOZONWALBCIGAT-UHFFFAOYSA-N
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Description

The compound “ethyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” is a complex organic molecule. It contains several functional groups and structural features, including a benzodioxol group, a piperazine ring, and a benzothiophene group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzodioxol group, the construction of the piperazine ring, and the coupling of these components with the benzothiophene group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a total of 56 bonds, including 29 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, and 6 aromatic bonds. It also features 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, given its complex structure and the presence of several reactive functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its complex structure and the presence of several functional groups. For example, it has a high molecular weight (586.592 Da), a high number of H bond acceptors (12), and a high number of freely rotating bonds (12) .

Scientific Research Applications

Chemical Transformations and Synthesis

  • Decyclization Reactions : Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates undergo decyclization when reacted with secondary amines, leading to the formation of 4-aryl-2-(thiophen-2-yl)-4-oxobutanamides. Reaction with piperazine yields N,N′-disubstituted piperazine derivatives, showing versatility in chemical transformations (Vasileva et al., 2018).
  • Microwave-Assisted Synthesis : Microwave-assisted synthesis has been employed to generate ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various heterocyclic nuclei, showcasing the compound's flexibility in generating diverse molecular architectures with potential biological activities (Başoğlu et al., 2013).

Potential Biological Activities

  • Antimicrobial and Anti-inflammatory Agents : Compounds derived from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have been evaluated for antimicrobial and anti-inflammatory activities. Some derivatives exhibit promising biological activities, indicating the potential for the development of new therapeutic agents (Narayana et al., 2006).
  • Vasodilation Properties : Aromatic nucleophilic substitution reactions involving 2-bromo-3-pyridinecarboxylate derivatives and secondary amines, including piperazine, have led to the synthesis of compounds with considerable vasodilation properties. This demonstrates the compound's utility in exploring cardiovascular therapeutic options (Girgis et al., 2008).

Future Directions

Future research could focus on further elucidating the physical and chemical properties of this compound, investigating its potential biological activities, and exploring its potential applications in various fields .

Properties

IUPAC Name

ethyl 2-[[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O5S/c1-2-31-25(30)23-18-5-3-4-6-21(18)34-24(23)26-22(29)15-28-11-9-27(10-12-28)14-17-7-8-19-20(13-17)33-16-32-19/h7-8,13H,2-6,9-12,14-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZONWALBCIGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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ethyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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ethyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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ethyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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